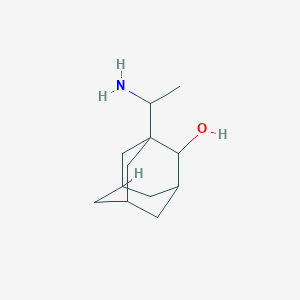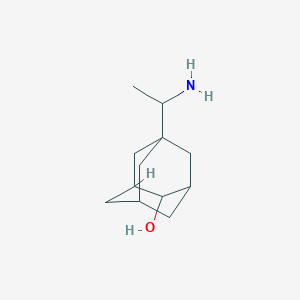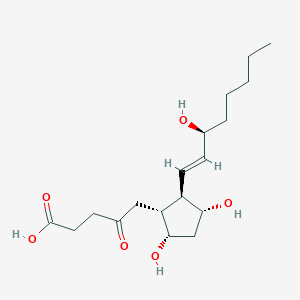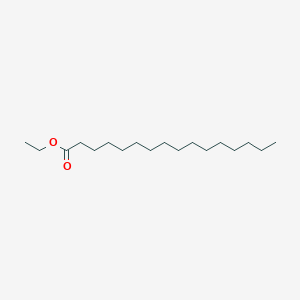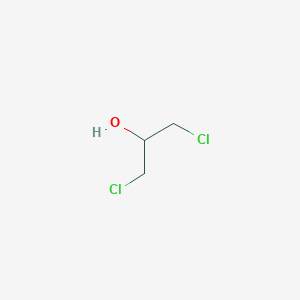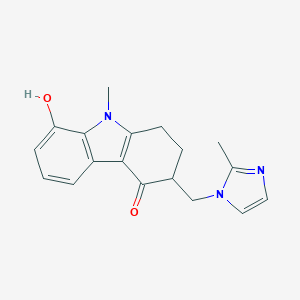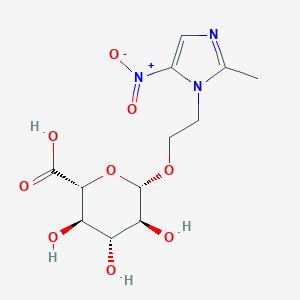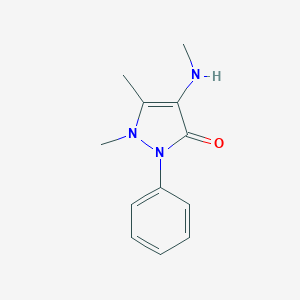
Noramidopyrine
Descripción general
Descripción
Noramidopyrine, also known as Metamizole or Dipyrone, is a painkiller, spasm reliever, and fever reducer drug . It belongs to the ampyrone sulfonate family of medicines . It is most commonly given by mouth or by intravenous infusion .
Synthesis Analysis
A study by Morelli (1998) described a method involving ratio-spectra 1st-derivative spectrophotometry for the analysis of noramidopyrine methanesulfonate sodium salt, providing insights into its synthesis and quality control measures in pharmaceuticals.
Molecular Structure Analysis
The molecular structure of Noramidopyrine is complex and involves various functional groups that contribute to its pharmacological properties. The detailed structure is not explicitly covered in the available literature within the context of Noramidopyrine, but similar compounds like Antipyrine have been studied for their molecular structure, providing indirect insights.
Chemical Reactions Analysis
Noramidopyrine exhibits several chemical reactions due to its complex structure. It reacts with 3-sulfonic-5-amino-alpha-naphthol to form a colorimetrically detectable complex, a principle used in its assay.
Physical And Chemical Properties Analysis
Noramidopyrine has a molecular weight of 217.2670 g/mol . Its molecular formula is C12H15N3O .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Noramidopyrine, as a derivative of pyridazine, has been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes it potentially useful in the development of new antimicrobial agents.
Antidepressant Properties
Pyridazine derivatives, including Noramidopyrine, have been associated with antidepressant effects . This suggests potential applications in the treatment of mood disorders.
Anti-hypertensive Effects
Research has indicated that Noramidopyrine may have anti-hypertensive properties . This could make it a candidate for the development of new drugs for managing high blood pressure.
Anticancer Applications
Noramidopyrine has been associated with anticancer activity . This suggests potential applications in cancer research and the development of new cancer therapies.
Antiplatelet Activity
Noramidopyrine has been found to have antiplatelet effects . This could make it useful in the prevention of blood clots and related conditions.
Antiulcer Properties
Research has suggested that Noramidopyrine may have antiulcer properties . This could make it a candidate for the development of new drugs for managing peptic ulcers.
Mecanismo De Acción
Target of Action
Noramidopyrine, also known as Metamizole or Dipyrone , is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation and pain.
Mode of Action
The mechanism of action of Noramidopyrine is believed to be exerted via its active metabolites, specifically, arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA) . These metabolites inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever, which are typically associated with increased prostaglandin production .
Biochemical Pathways
Noramidopyrine affects the biochemical pathway of prostaglandin synthesis. By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This disruption can lead to downstream effects such as reduced inflammation, pain, and fever .
Pharmacokinetics
Noramidopyrine is hydrolyzed in the gastrointestinal tract to an active moiety, methylaminoantipyrine (MAA), which is subsequently absorbed . The clearance of MAA ranges from 110 mL/min to 180 mL/min after oral administration . The pharmacokinetic properties of Noramidopyrine, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Noramidopyrine’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the COX enzymes and disrupting prostaglandin synthesis, Noramidopyrine can alleviate these symptoms, which are often associated with various medical conditions .
Action Environment
The action, efficacy, and stability of Noramidopyrine can be influenced by various environmental factors. For instance, the pharmacokinetic properties of Noramidopyrine’s active metabolite, MAA, were found to be altered in patients with liver cirrhosis, suggesting that liver function can impact the drug’s action . Therefore, individual physiological conditions and health status can significantly influence the action and effectiveness of Noramidopyrine.
Safety and Hazards
Given the potentially serious adverse effects and that safer alternatives exist, this drug should not be prescribed as first choice treatment . It may cause severe agranulocytosis, potentially fatal, regardless of dose or duration of treatment; allergic reactions, anaphylactic shock . It is contra-indicated in pregnancy and breastfeeding .
Direcciones Futuras
Metamizole is banned in several countries, where it was previously used as a powerful analgesic and fever reducer . In countries where it is still available, metamizole is indicated for acute severe pain after injuries or surgeries, colic, tumor pain, and acute or severe pain symptoms, as well as high fever if other treatments are unsuccessful . High-quality, adequately sized trials assessing the intermediate- and long-term safety of metamizole are needed .
Propiedades
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILCEWWZTBBOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199865 | |
| Record name | 4-(Methylamino)antipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noramidopyrine | |
CAS RN |
519-98-2 | |
| Record name | Methylaminoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noramidopyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylamino)antipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORAMIDOPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER31DE951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



